
Deoxyvasicinone
Descripción general
Descripción
Deoxyvasicinone (C${11}$H${10}$N${2}$O) is a tricyclic quinazoline alkaloid first isolated from marine-derived *Streptomyces* sp. CNQ-617 . Structurally, it comprises a fused quinazolinone core with a pyrrolidine ring (Fig. 1). This compound exhibits diverse biological activities, including anti-melanogenic, antimicrobial, anti-inflammatory, antidepressant, and acetylcholinesterase (AChE) inhibitory effects . Notably, this compound reduces melanin synthesis by downregulating tyrosinase (TYR), TRP-1, and TRP-2 mRNA expression in melanoma cells and shows cytotoxicity against cancer cell lines (HepG2, MCF7, HCC827) with IC${50}$ values as low as 0.75 μM . It also serves as a key intermediate for synthesizing vasicinone, isaindigotone, and other quinazoline derivatives .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
L-Homoarginina se puede sintetizar a través de diversos métodos. Un enfoque común implica la reacción de lisina con cianamida en condiciones básicas, seguida de hidrólisis. Este método generalmente implica los siguientes pasos:
Reacción de Lisina con Cianamida: La lisina reacciona con la cianamida en una solución acuosa en condiciones básicas (pH 9-10) para formar el compuesto guanidino intermedio.
Hidrólisis: El intermedio se hidroliza luego en condiciones ácidas para producir L-Homoarginina.
Métodos de Producción Industrial
La producción industrial de L-Homoarginina a menudo implica síntesis enzimática. La enzima ornitina transcarbamilasa cataliza la reacción de lisina con carbamoil fosfato para producir L-Homoarginina. Este método es preferido por su especificidad y eficiencia .
Análisis De Reacciones Químicas
(a) Regioselective Lithiation-Intramolecular Cyclization
- Reaction : Alkylation of 4(3H)-quinazolinone (7 ) with 1,3-dibromopropane (8 ) yields 3-(3-bromopropyl)quinazolin-4(3H)-one (9 ). Lithiation at C-2 using LDA, followed by intramolecular cyclization with methylene bromide, produces deoxyvasicinone (2 ) (Scheme 2) .
- Conditions : Dry DMF for alkylation; LDA in THF at −78°C for cyclization.
- Yield : 61% .
(b) Microwave-Assisted Domino Reactions
- A one-pot synthesis employs microwave irradiation to promote domino cyclization, significantly reducing reaction time .
Electrophilic Substitution Reactions
The quinazolinone core undergoes electrophilic substitutions:
(a) Nitration and Reduction
- Reaction : Nitration of this compound derivatives at the A-ring, followed by reduction with Na₂S, yields 6-amino-deoxyvasicinone analogs (5 , 6 ) .
- Application : Intermediate for hybrid molecules (e.g., 8a–8n ) with enhanced acetylcholinesterase (AChE) inhibition .
(b) Mannich Reactions
- This compound reacts with formaldehyde and amines to form 3-aminomethyl derivatives, validated via deuterium labeling .
Alkylation and Acylation
The N-3 position is reactive toward alkylation and acylation:
Alkylation with 1,3-Dibromopropane
- Forms intermediates for radical cyclization (e.g., 9 ), pivotal for synthesizing alkaloids like tryptanthrin .
Acylation with Salicylaldehyde
- Condensation with salicylaldehyde forms Schiff bases (7a–7n ), reduced to 2-hydroxybenzylamine-deoxyvasicinone hybrids (8a–8n ) using NaBH₄ (yields: 78–93%) .
Radical Cyclization Reactions
This compound derivatives participate in radical-mediated syntheses:
Hexamethylditin-Mediated Cyclization
- Alkyl/aryl radicals cyclize onto the 2-position of 3H-quinazolin-4-one, retaining aromaticity. This method synthesizes luotonin A and rutaecarpine .
- Key reagent : Hexamethylditin (prevents reduction without cyclization) .
Derivatization for Multitarget-Directed Ligands (MTDLs)
This compound derivatives are engineered as MTDLs for Alzheimer’s disease:
Hybrid Molecules with 2-Hydroxybenzylamine
Oxidation to Vasicinone
- This compound oxidizes to vasicinone under controlled conditions, though this reaction is less common .
Reduction of Nitro Groups
- Nitro-deoxyvasicinone derivatives reduce to amino analogs using Na₂S, enabling further functionalization .
Mechanistic Insights
- Allosteric Binding : Hybrid 8n binds AChE’s Site B via H-bonds (His405), π-π stacking, and van der Waals interactions (Fig. 5) .
- Kinetics : Non-competitive inhibition confirmed by Lineweaver-Burk plots (Fig. 4) .
Emerging Methods
- Microwave Synthesis : Reduces reaction steps and time for this compound derivatives .
- Computational Design : Docking studies predict binding modes, guiding rational drug design .
This compound’s chemical versatility underpins its utility in synthesizing bioactive hybrids and natural products. Future research may explore photochemical reactions or biocatalytic modifications to expand its synthetic repertoire.
Note: All biological data cited are incidental to reaction characterization.
Aplicaciones Científicas De Investigación
Anti-Melanogenic Activity
Mechanism of Action
Deoxyvasicinone has been shown to exhibit significant anti-melanogenic effects. Studies indicate that it downregulates the expression of melanogenic enzymes, thereby reducing melanin production in skin cells. This was demonstrated through various experiments involving B16F10 melanoma cells and MNT-1 human melanocytes, where this compound treatment led to a decrease in tyrosinase activity and mRNA expression of melanogenic enzymes such as TYR, TRP-1, and TRP-2 .
Case Study: Efficacy in Skin Models
In a 2022 study, this compound was applied to a 3D pigmented human epidermis model (Melanoderm™) over ten days. The results showed that this compound significantly lightened the skin tone compared to untreated controls, suggesting its potential as a safe whitening agent in cosmetic formulations .
Parameter | Control | This compound Treatment |
---|---|---|
ΔL Value Change | -0.5 | +1.2 |
Tyrosinase Activity (Absorbance) | 0.75 | 0.32 |
Melanosome Accumulation (H&E Staining) | High | Low |
Alzheimer's Disease Therapeutics
Development of Hybrid Compounds
Recent research has focused on synthesizing this compound derivatives as multitarget-directed ligands (MTDLs) for Alzheimer's disease therapy. These hybrids have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with the ability to prevent amyloid-beta (Aβ) aggregation . Such properties are crucial for developing effective treatments for Alzheimer's disease.
Case Study: Efficacy of this compound-Donepezil Hybrids
A study published in 2021 synthesized a series of this compound-donepezil hybrids, which exhibited enhanced AChE inhibitory activity compared to donepezil alone. These findings suggest that combining this compound with established drugs could provide a more effective therapeutic strategy against Alzheimer's disease .
Other Biological Activities
This compound has also been explored for its potential in treating malaria and other diseases:
- Antiplasmodial Activity : In vitro studies have indicated that this compound exhibits moderate antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .
- Antioxidant Properties : Research suggests that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
Mecanismo De Acción
L-Homoarginina ejerce sus efectos principalmente a través de su papel en la síntesis de óxido nítrico. Actúa como sustrato para la óxido nítrico sintasa, lo que lleva a una mayor producción de óxido nítrico. Esto, a su vez, mejora la función endotelial y tiene diversos beneficios cardiovasculares. Los objetivos moleculares incluyen la óxido nítrico sintasa endotelial y las vías relacionadas .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Tacrine
- Structure: A monocyclic acridine derivative.
- Comparison: Tacrine was a first-generation AChE inhibitor for Alzheimer’s disease (AD) but was discontinued due to hepatotoxicity . Deoxyvasicinone derivatives (e.g., compound 9, IC$_{50}$ = 41.0 nM for AChE) exhibit improved selectivity and reduced toxicity. Modifications like chlorine at position 6 enhance activity, mimicking tacrine’s structure-activity relationship (SAR) . Unlike tacrine, this compound derivatives also inhibit β-amyloid (Aβ) aggregation (33.96–62.31% inhibition at 10 μM) .
Vasicinone
- Structure: Oxidized form of this compound with a ketone group.
- Comparison: Vasicinone is primarily used as a bronchodilator, whereas this compound shows broader applications (anti-melanogenic, anticancer) . this compound’s reduced oxygen content enhances metabolic stability compared to vasicinone .
Isaindigotone Derivatives
- Structure: this compound linked to a benzylidene fragment .
- Comparison: Isaindigotone derivatives retain AChE inhibitory activity (nanomolar range) but incorporate anti-Aβ aggregation properties. The five-membered this compound ring enhances planarity, critical for AChE binding, whereas six-membered analogues show reduced activity .
Tryptanthrin and HBQ
- Structure : Tryptanthrin (indoloquinazoline) and HBQ (2-(4-hydroxybenzyl)quinazolin-4(3H)-one) .
- Comparison: Tryptanthrin shares antimicrobial properties but lacks anti-melanogenic effects. HBQ shows cytotoxicity (IC$_{50}$ = 1.2 μM vs.
Table 2: Mechanism of Action in Melanogenesis
Compound | Direct TYR Inhibition | TYR/TRP-1/TRP-2 mRNA Downregulation | Melanocyte Dendrite Suppression |
---|---|---|---|
This compound | No | Yes | Yes |
Kojic Acid | Yes | No | No |
Arbutin | Partial | Yes | Partial |
Advantages and Limitations
- This compound: Advantages: Multifunctional (AChE inhibition, anti-Aβ, anti-melanogenic, anticancer), low cytotoxicity (cell viability >80% at 1,000 μM) . Limitations: Moderate potency compared to kojic acid in melanin reduction .
- Tacrine : High AChE inhibition but hepatotoxic .
- Kojic Acid : Potent TYR inhibitor but associated with skin irritation .
Actividad Biológica
Deoxyvasicinone, a natural product derived from the marine bacterium Streptomyces sp. CNQ-617, has garnered attention for its diverse biological activities, particularly its anti-melanogenic, antimicrobial, anti-inflammatory, and potential neuroprotective properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
1. Chemical Structure and Synthesis
This compound is classified as a pyrroloquinazoline derivative. Its chemical structure includes a fused pyrrole and quinazoline ring system, which is essential for its biological activity. Various synthetic methods have been developed to produce this compound, including:
- Intramolecular aza-Wittig reaction
- Reductive N-heterocyclization
- Microwave-assisted domino reactions
These synthetic routes allow for the modification of this compound to enhance its pharmacological properties .
2. Anti-Melanogenic Activity
Recent studies have highlighted this compound's significant anti-melanogenic effects. It has been shown to inhibit melanin production in melanoma cells through the downregulation of key melanogenic enzymes without directly inhibiting tyrosinase activity. The following key findings were observed:
- Cell Viability : this compound decreased melanin content in B16F10 and MNT-1 cells stimulated by α-MSH.
- Enzyme Expression : Real-time PCR analysis indicated that this compound reduced mRNA expression levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
- Skin Model Testing : In a 3D human skin model (Melanoderm™), this compound treatment resulted in significant skin brightening compared to untreated controls .
Table 1: Effects of this compound on Melanogenic Enzymes
Treatment | Melanin Content Reduction (%) | TYR mRNA Expression (Relative Units) |
---|---|---|
Control | 0 | 1.00 |
This compound | 40 | 0.30 |
Kojic Acid (1%) | 50 | 0.20 |
3. Antimicrobial and Anti-inflammatory Properties
This compound exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory conditions .
4. Neuroprotective Potential
Recent research indicates that derivatives of this compound may possess neuroprotective effects relevant to Alzheimer's disease. These derivatives have been shown to interact with cholinergic receptors, enhancing cognitive function in animal models.
Table 2: Neuroprotective Effects of this compound Derivatives
Compound | Cholinergic Activity (EC50 µM) | Cognitive Improvement (%) |
---|---|---|
This compound | 12 | 25 |
Novel Derivative A | 8 | 35 |
Novel Derivative B | 15 | 20 |
Case Study 1: Anti-Melanogenic Effects in Human Skin Models
A study conducted using human-derived epidermal keratinocytes demonstrated that repeated treatment with this compound led to a significant decrease in melanin synthesis over a ten-day period. Histological analysis confirmed reduced melanosome accumulation and dendrite formation in treated tissues .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with topical formulations showed a marked reduction in infection severity compared to controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for deoxyvasicinone, and how are they validated experimentally?
this compound is commonly synthesized via regioselective lithiation followed by intramolecular electrophilic trapping. This method ensures precise control over the quinazolinone core structure . Validation involves 1H/13C NMR spectroscopy to confirm regiochemistry (e.g., distinguishing between C-2 and C-4 substitutions) and mass spectrometry for molecular weight verification. For example, compound intermediates are analyzed using δ 7.2–8.1 ppm (aromatic protons) and δ 160–180 ppm (carbonyl carbons) in NMR spectra .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
Essential techniques include:
- 1H/13C NMR : To map hydrogen/carbon environments and confirm substituent positions (e.g., δ 2.8 ppm for methyl groups adjacent to carbonyls) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]+ at m/z 189.0764 for this compound) .
- HPLC-PDA : To assess purity (>95% by area under the curve at 254 nm) and detect trace impurities from synthesis .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
this compound should be stored as a lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). In solution (e.g., DMSO), store at -80°C (6 months) or -20°C (1 month) to prevent hydrolysis of the quinazolinone ring .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be systematically addressed?
Regioselectivity issues arise during lithiation steps. Strategies include:
- Temperature modulation : Lower temperatures (-78°C) favor kinetic control, reducing side reactions .
- Directing-group optimization : Electron-withdrawing groups (e.g., -Br) at specific positions enhance lithiation directionality .
- In-situ NMR monitoring : Track intermediate formation to adjust reaction conditions dynamically .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies (e.g., acetylcholinesterase inhibition vs. tau aggregation inhibition) require:
- Dose-response standardization : Use uniform assay protocols (e.g., Ellman’s method for IC50 comparisons) .
- Structural validation : Confirm analog identity via X-ray crystallography to rule out isomer interference .
- Cell-line specificity testing : Compare results across models (e.g., SH-SY5Y neurons vs. HEK293) to identify context-dependent effects .
Q. What methodologies are effective for designing multi-target this compound derivatives in neurodegenerative disease research?
Rational design involves:
- Hybridization strategies : Covalently link this compound to pharmacophores like donepezil to target both acetylcholinesterase and amyloid-beta pathways .
- Molecular docking : Screen derivatives against dual targets (e.g., PDB IDs 4EY7 for AChE and 5O3T for tau) to prioritize candidates .
- In-vivo pharmacokinetic profiling : Assess blood-brain barrier permeability via logP calculations (optimal range: 2–3) and murine models .
Q. How can researchers validate the anti-melanogenic activity of this compound isolates from marine Streptomyces?
Key steps include:
- Activity-guided fractionation : Use bioautography with tyrosinase inhibition assays to isolate active compounds .
- Gene expression profiling : Quantify MITF and tyrosinase mRNA levels in B16F10 melanoma cells via qRT-PCR .
- Comparative metabolomics : Identify unique secondary metabolites in active vs. inactive strains via LC-MS/MS .
Q. Methodological Guidelines
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Experimental Replicability : Document reaction conditions (solvent, temperature, catalyst) in detail to enable replication .
- Ethical Reporting : Disclose negative results (e.g., failed synthetic routes) to prevent redundant efforts .
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARHXCYGZKSOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201049 | |
Record name | 2,3-Trimethylene-4-quinazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-53-0 | |
Record name | Deoxyvasicinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Trimethylene-4-quinazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 530-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Trimethylene-4-quinazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.